BenchChemオンラインストアへようこそ!

5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid

Pim-1 kinase fragment-based drug discovery structure-activity relationship

5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid (CAS 1160474-43-0; molecular formula C14H14BrNO5; MW 356.17 g/mol) is a benzofuran-2-carboxylic acid derivative featuring a 5-bromo substituent, a Boc-protected amino group at position 3, and a free carboxylic acid at position 2. The benzofuran-2-carboxylic acid scaffold has been validated as a fragment hit for Pim-1 kinase inhibition, with the 5-bromo group occupying a hydrophobic pocket near the ATP-binding hinge region and the carboxylic acid forming critical salt-bridge interactions with the target protein.

Molecular Formula C14H14BrNO5
Molecular Weight 356.17 g/mol
CAS No. 1160474-43-0
Cat. No. B1440184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid
CAS1160474-43-0
Molecular FormulaC14H14BrNO5
Molecular Weight356.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(OC2=C1C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C14H14BrNO5/c1-14(2,3)21-13(19)16-10-8-6-7(15)4-5-9(8)20-11(10)12(17)18/h4-6H,1-3H3,(H,16,19)(H,17,18)
InChIKeyJHXLHVUPGWZODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid (CAS 1160474-43-0): A Dual-Functional Benzofuran Scaffold for Fragment-Based Kinase Inhibitor Design


5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid (CAS 1160474-43-0; molecular formula C14H14BrNO5; MW 356.17 g/mol) is a benzofuran-2-carboxylic acid derivative featuring a 5-bromo substituent, a Boc-protected amino group at position 3, and a free carboxylic acid at position 2 [1]. The benzofuran-2-carboxylic acid scaffold has been validated as a fragment hit for Pim-1 kinase inhibition, with the 5-bromo group occupying a hydrophobic pocket near the ATP-binding hinge region and the carboxylic acid forming critical salt-bridge interactions with the target protein [2]. The 3-Boc-amino group serves as a masked amine handle, enabling selective deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane) for subsequent amide bond formation, urea synthesis, or reductive amination without compromising the integrity of the benzofuran core [3]. This compound thus functions simultaneously as a pharmacophoric fragment and a protected synthetic intermediate, offering a level of structural convergence uncommon among benzofuran building blocks.

Procurement Warning: Why 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid Cannot Be Replaced by Non-Brominated, Deprotected, or Esterified Analogs


Selecting a generic benzofuran-2-carboxylic acid derivative — such as the non-brominated 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylic acid (CAS 1035609-35-8), the 5-bromo analog lacking the Boc-amino group (CAS 10242-11-2), or the ethyl ester variant (CAS 1160474-41-8) — introduces fundamental functional deficits that are invisible at the level of nominal scaffold similarity. The 5-bromo substituent is not a passive substituent: X-ray crystallography of the Pim-1–inhibitor complex (PDB 3R00) demonstrates that the bromine atom occupies a defined hydrophobic pocket near the hinge region, contributing to both binding affinity (IC50 ~8.5 μM for the 5-bromo fragment vs. inactive for the des-bromo analog) and target specificity [1]. The Boc protecting group is not merely a synthetic convenience; it masks the nucleophilic amine, preventing premature acylation, oxidation, or undesired cross-reactivity during multi-step synthetic sequences [2]. The free carboxylic acid is pharmacologically essential: it mediates salt-bridge interactions with Asp128 and Glu171 of the Pim-1 ribose binding site that cannot be replicated by ester prodrug moieties without enzymatic hydrolysis, introducing pharmacokinetic uncertainty [1]. Substituting any one of these three functional domains (5-Br, 3-NHBoc, 2-COOH) disrupts the compound's dual identity as both a validated pharmacophoric fragment and an orthogonally protected synthetic intermediate.

Quantitative Differentiation of 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid from Closest Analogs: A Head-to-Head Evidence Guide


5-Bromo Substituent Confers ~30-Fold Improvement in Pim-1 Kinase Binding Affinity Relative to the Des-Bromo Analog

In a fragment-based screening campaign for Pim-1 inhibitors, 5-bromo-1-benzofuran-2-carboxylic acid (the des-Boc analog of the target compound) demonstrated an IC50 of 8.5 μM against recombinant human Pim-1 kinase, as determined by off-chip mobility shift assay using 5-FAM-RSRHSSYPAGT-CONH2 substrate [1]. The non-brominated benzofuran-2-carboxylic acid (CAS 496-41-3) lacks this hydrophobic pocket interaction and shows no detectable Pim-1 inhibition at comparable concentrations [2]. X-ray crystallography of the Pim-1–inhibitor complex (PDB 3R00) confirms that the 5-bromo group occupies a defined hydrophobic cavity adjacent to the hinge region, providing a structural rationale for the bromine-dependent activity [2]. The target compound retains this 5-bromo substitution while incorporating an additional 3-Boc-amino functionality, preserving the essential bromine–hydrophobic pocket interaction that is absent in the des-bromo analog.

Pim-1 kinase fragment-based drug discovery structure-activity relationship

3-Boc-Amino Group Provides Orthogonal Amine Protection Unavailable in 5-Bromo-1-benzofuran-2-carboxylic acid

The target compound (CAS 1160474-43-0) incorporates a tert-butoxycarbonyl (Boc)-protected amino group at the benzofuran 3-position, which is absent in the structurally simpler 5-bromo-1-benzofuran-2-carboxylic acid (CAS 10242-11-2). The Boc group can be selectively removed under mild acidic conditions (trifluoroacetic acid in dichloromethane, or 4M HCl in dioxane, 0–25 °C) to reveal the free 3-amino group, enabling subsequent amide coupling, urea formation, reductive amination, or N-arylation without affecting the carboxylic acid at C2 [1]. In contrast, 3-amino-5-bromo-benzofuran-2-carboxylic acid ethyl ester (CAS 330555-71-0) bears a free NH2 group that is vulnerable to oxidation, premature acylation, and undesired side reactions during multi-step synthesis [2]. The Boc protection strategy allows this compound to serve as a stable, storable intermediate that can be activated on demand — a key requirement for parallel library synthesis and SAR exploration campaigns.

protected amino acid surrogates orthogonal deprotection Boc chemistry

Free Carboxylic Acid at C2 Mediates Salt-Bridge Interactions Essential for Pim-1 Binding — Absent in the Ethyl Ester Analog

X-ray crystallographic analysis of the Pim-1–inhibitor complex (PDB 3R00; 3R01; 3R02) reveals that the carboxylic acid group of benzofuran-2-carboxylic acid derivatives forms critical salt-bridge interactions with Asp128 and Glu171 in the ribose binding pocket of Pim-1 kinase [1]. The target compound possesses this free carboxylic acid (pKa predicted ~3.5), which enables direct target engagement without requiring metabolic activation [2]. In contrast, Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate (CAS 1160474-41-8) bears an ethyl ester at C2 that cannot form these ionic interactions until hydrolyzed. While ester prodrug strategies can enhance membrane permeability, they introduce pharmacokinetic variability dependent on esterase expression levels across tissues and species — a confounding factor in early-stage SAR studies [3]. The free acid form eliminates this uncertainty.

kinase inhibitor pharmacophore salt-bridge interactions carboxylic acid bioisosteres

Computed Physicochemical Properties: TPSA of 88.8 Ų and XLogP3 of 4.0 Position This Compound Within Favorable Oral Bioavailability Space

The target compound exhibits computed physicochemical parameters that place it within the favorable range for oral bioavailability according to established drug-likeness filters [1]. Its topological polar surface area (TPSA) of 88.8 Ų falls below the 140 Ų threshold for acceptable oral absorption and is comparable to that of orally bioavailable kinase inhibitors [1][2]. The XLogP3 value of 4.0 indicates moderate lipophilicity suitable for passive membrane permeation while avoiding excessive logP (>5) that would confer poor solubility and high metabolic clearance [1]. In comparison, the ethyl ester analog (CAS 1160474-41-8) has a higher predicted logP (estimated ~4.8), and the 5,7-dibromo analog (CAS 90415-17-1) has a substantially higher molecular weight (319.93 g/mol for the des-Boc form) and altered electronic properties due to the second bromine, which affects both solubility and off-target promiscuity risk [3]. The target compound occupies a balanced position within the benzofuran-2-carboxylic acid chemical space, combining the minimum necessary bromination (mono, at position 5) with a protected amine that can be unveiled for solubility enhancement after deprotection.

drug-likeness ADME prediction physicochemical profiling

Commercial Purity Grades (95–98%) and Catalog Pricing Enable Cost-Effective Procurement for Parallel Library Synthesis

The target compound is commercially available from multiple reputable suppliers at purity grades suitable for different stages of drug discovery: ≥95% (Matrix Scientific, catalog 046649), 97% (Leyan, catalog 2003337), and NLT 98% (MolCore) [1]. Pricing from Santa Cruz Biotechnology (sc-318359) is $492/500 mg and $670/1 g for research-grade material . In comparison, the ethyl ester analog (CAS 1160474-41-8) is available from Fujifilm Wako and MolCore but is less commonly stocked by major Western suppliers, potentially increasing lead times for non-Asian procurement . The 5-bromo-1-benzofuran-2-carboxylic acid (CAS 10242-11-2) is broadly available but lacks the 3-amino handle required for C3-directed derivatization. The free amine analog (CAS 330555-71-0) is stocked by Fluorochem and Alfa Chemistry but requires additional in-house Boc protection before use in synthetic workflows, adding both reagent costs and purification steps.

chemical procurement building block sourcing medicinal chemistry supply chain

Evidence-Backed Application Scenarios for 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid in Drug Discovery


Fragment-Based Pim-1 Kinase Inhibitor Optimization: From Hit 10 to Lead Series

This compound serves as a direct synthetic entry point to the benzofuran-2-carboxylic acid fragment class validated in the discovery of Pim-1 inhibitors [1]. The 5-bromo group maps to the hydrophobic pocket identified in PDB 3R00, while the 3-Boc-amino group can be deprotected and elaborated — for example, via amide coupling or reductive amination — to explore vectors toward the ribose binding pocket occupied by more advanced leads such as compound 38 (which adds an aminocyclohexylamino group at the 7-position). The free C2-carboxylic acid maintains the essential salt-bridge with Asp128/Glu171. The compound's availability in >95% purity from multiple suppliers supports iterative SAR cycles without custom synthesis delays .

Benzofuran-Based Bromodomain (BD2-Selective) Inhibitor Scaffold Construction

Patent EP3440075B1 (GlaxoSmithKline) establishes benzofuran derivatives as bromodomain inhibitors with BD2 selectivity [2]. The target compound's 5-bromo substituent provides a vector for Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups for bromodomain acetyl-lysine pocket recognition [3]. The Boc-protected amine at C3 enables chemoselective elaboration (e.g., to carboxamides or sulfonamides) without competing reaction at the amine. The carboxylic acid at C2 can be retained for solubility or further derivatized. This positions the compound as a strategic late-stage diversification intermediate for patent-exploration SAR campaigns.

Orthogonally Protected Benzofuran Building Block for DNA-Encoded Library (DEL) Synthesis

The combination of a C5-aryl bromide (Suzuki-competent), a C3-Boc-amine (deprotection-competent), and a C2-carboxylic acid (amide coupling-competent) makes this compound an ideal trifunctional scaffold for DNA-encoded library construction [3]. The three functional handles are mutually orthogonal: (i) Pd-catalyzed Suzuki coupling at C5 using the bromine handle; (ii) Boc deprotection followed by amine capping at C3; (iii) amide bond formation at C2 via HATU/DIPEA activation. This orthogonality enables systematic exploration of three diversity vectors in split-and-pool DEL synthesis, maximizing library complexity while maintaining DNA tag integrity.

Pim-1-Targeted Theranostic Probe Development via C2-Amide Conjugation

Building on the demonstrated use of 5-bromobenzofuran-2-carboxylic acid (IC50 = 8.5 μM against Pim-1) as the targeting moiety in the Pim-1 fluorescent probe NB-BF [1], the target compound offers an additional derivatization site at the C3-Boc-amino group. After Boc deprotection, the free 3-amine can be conjugated to a second functional payload (e.g., a cytotoxic warhead for PROTAC design, a fluorophore, or a PEG linker for solubility) while the C2-carboxylic acid is used for Pim-1 binding. This dual-vector conjugation capability is unavailable with the simpler 5-bromo-1-benzofuran-2-carboxylic acid fragment, which lacks the C3-amino handle.

Quote Request

Request a Quote for 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.